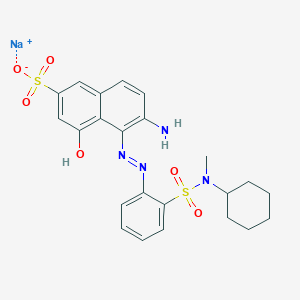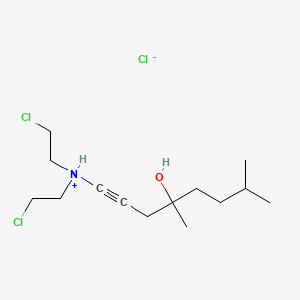
4,7-Dimethyl-1-bis-(2-chloroethyl)amino-2-octyn-4-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dimethyl-1-bis-(2-chloroethyl)amino-2-octyn-4-ol hydrochloride is a synthetic organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of dimethyl groups, chloroethyl groups, and an octynol moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dimethyl-1-bis-(2-chloroethyl)amino-2-octyn-4-ol hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4,7-dimethyl-2-octyn-4-ol with bis(2-chloroethyl)amine in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes steps such as purification, crystallization, and drying to obtain the compound in its pure hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
4,7-Dimethyl-1-bis-(2-chloroethyl)amino-2-octyn-4-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of oxygen or addition of hydrogen.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (R-SH) are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
4,7-Dimethyl-1-bis-(2-chloroethyl)amino-2-octyn-4-ol hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,7-Dimethyl-1-bis-(2-chloroethyl)amino-2-octyn-4-ol hydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Bis(2-chloroethyl)amine hydrochloride: A related compound with similar chloroethyl groups but lacking the dimethyl and octynol moieties.
Chlorambucil: An alkylating agent used in cancer treatment, structurally similar due to the presence of chloroethyl groups.
Bendamustine hydrochloride: Another alkylating agent with a similar mechanism of action, used in chemotherapy.
Uniqueness
4,7-Dimethyl-1-bis-(2-chloroethyl)amino-2-octyn-4-ol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
40513-56-2 |
|---|---|
Molecular Formula |
C14H26Cl3NO |
Molecular Weight |
330.7 g/mol |
IUPAC Name |
bis(2-chloroethyl)-(4-hydroxy-4,7-dimethyloct-1-ynyl)azanium;chloride |
InChI |
InChI=1S/C14H25Cl2NO.ClH/c1-13(2)5-7-14(3,18)6-4-10-17(11-8-15)12-9-16;/h13,18H,5-9,11-12H2,1-3H3;1H |
InChI Key |
DXKCKWSMRAZRQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(C)(CC#C[NH+](CCCl)CCCl)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


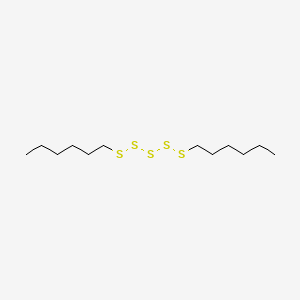

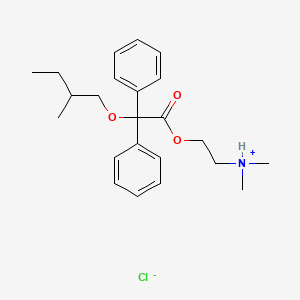
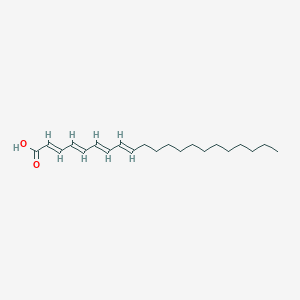
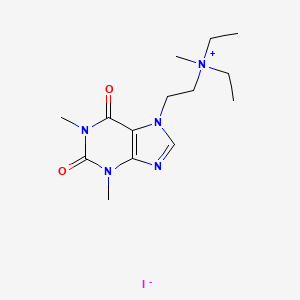
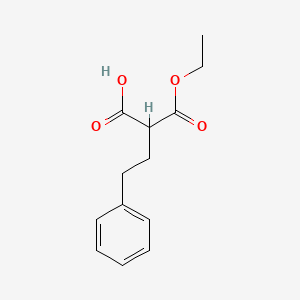
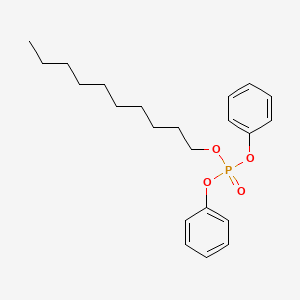

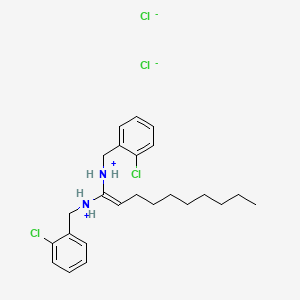

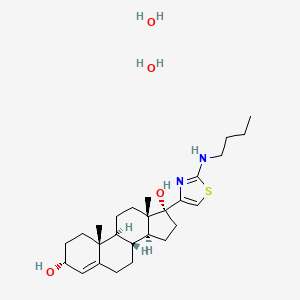
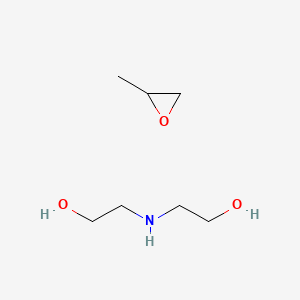
![5-[(Ethoxycarbonyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B13738093.png)
